![molecular formula C23H28N8O B608500 2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1453834-21-3](/img/structure/B608500.png)

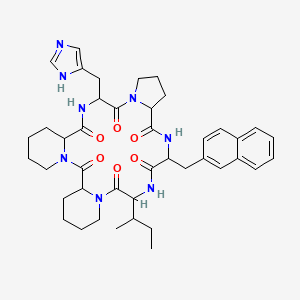

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine

Descripción general

Descripción

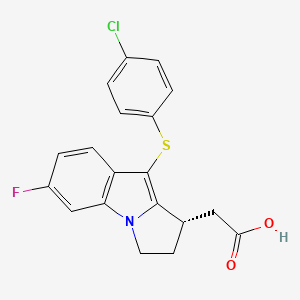

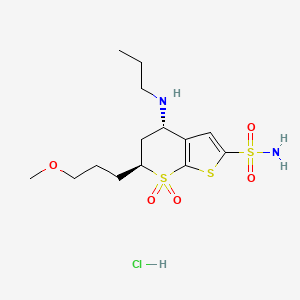

The compound “2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine” is a non-polymer with a molecular weight of 432.521 . It has a complex structure with a formula of C23H28N8O . The compound is also known as WZ8 and is present as a standalone ligand in some entries .

Molecular Structure Analysis

The compound has a complex molecular structure. Its isomeric SMILES isCC(C)c1cnn2c1nc(nc2NCc3ccccc3n4cccn4)O[C@@H]5CCCNC5 . Further analysis would require more specific data or computational modeling. Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.521 and a formal charge of 0 . It consists of 60 atoms, including 1 chiral atom, and has 64 bonds, with 21 of them being aromatic bonds . More specific physical and chemical properties, such as melting point or solubility, are not available in the current data.Aplicaciones Científicas De Investigación

Anticytomegaloviral Kinase Inhibitor

LDC4297 has been reported to have pronounced anti-Human Cytomegalovirus (HCMV) efficacy . It has been used in combination with other inhibitors of host Cyclin-Dependent Kinases (CDKs) and the viral CDK-like kinase pUL97 (vCDK/pUL97) to treat HCMV infections . This combination treatment has shown promising results in vitro against HCMV as well as non-human cytomegaloviruses . Importantly, a long-term resistance assay showed no resistance formation for the combination treatment of Maribavir (MBV) and LDC4297, indicating potential solutions for current resistance problems in the application of approved and novel antiviral drugs .

CDK7 Inhibitor in Triple-Negative Breast Cancer (TNBC)

LDC4297, as a CDK7 inhibitor, has been studied for its potential in treating human Triple-Negative Breast Cancer (TNBC) . The study confirmed that TNBC cells were more sensitive to THZ1, a novel CDK7 inhibitor, and LDC4297 . Both inhibitors effectively downregulated the expression of mutated p53 in a dose- and time-dependent manner in TNBC cells with p53 mutation . This suggests that targeting CDK7 could be an effective approach for the treatment of TNBC with p53 mutation .

CDK7 Inhibitor in Cell Cycle Progression

LDC4297 is known to inhibit CDK7, which is crucial for cell cycle progression . It has high affinity to the ATP binding site of CDK7 in the lower nanomolar range and specificity for CDK7 . This makes LDC4297 a promising drug for treating diverse cancers, including breast cancer .

Mecanismo De Acción

Target of Action

LDC4297, also known as “2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine” or “N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine”, is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .

Mode of Action

LDC4297 works by non-covalently blocking ATP binding to CDK7 . This inhibition prevents CDK2 activation during G1 and delays S phase, while inhibition of CDK7 during S/G2 prevents CDK1 activation and mitotic entry .

Biochemical Pathways

CDK7 plays a crucial role in both cell cycle progression and transcription regulation . It phosphorylates RNA polymerase II (Pol II) at active gene promoters, permitting transcription . Inhibition of CDK7 by LDC4297 diminishes both transcription rates and CDK T-loop phosphorylation . This leads to the downregulation of a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .

Pharmacokinetics

It is known that ldc4297 is a small molecule inhibitor that non-covalently blocks atp binding to cdk7 This suggests that it may have good bioavailability and can penetrate cells to reach its target

Result of Action

The inhibition of CDK7 by LDC4297 leads to cell cycle arrest, apoptosis, and repression of transcription . It particularly affects super-enhancer-associated genes in cancer . This results in the suppression of cell proliferation and viability .

Action Environment

The efficacy of LDC4297 can be influenced by the genetic heterogeneity of the cancer cells . For instance, some pancreatic tumor lines displayed significantly higher sensitivity to LDC4297 than others . Furthermore, the expression levels of CDK7, which are often elevated in many types of cancer, can also influence the compound’s action

Propiedades

IUPAC Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGRZENCFIIHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)